3-Isopropyl-5-phenylisoxazole-4-carboxylic acid
Description
3-Isopropyl-5-phenylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with an isopropyl group at position 3, a phenyl ring at position 5, and a carboxylic acid moiety at position 4. The isoxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom, contributing to its unique electronic and steric properties.
Properties
CAS No. |
92029-27-1 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-phenyl-3-propan-2-yl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-8(2)11-10(13(15)16)12(17-14-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,15,16) |
InChI Key |
ZRUXRSPPPCWPKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=C1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-phenylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-hydroxybenzamide with isopropyl and phenyl substituents under refluxing methanolic conditions with the help of NH₂OH·HCl . Another method involves the use of Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reactions .
Industrial Production Methods
Industrial production methods for isoxazoles often focus on eco-friendly and cost-effective synthetic strategies. Metal-free synthetic routes are preferred due to the high costs, toxicity, and waste generation associated with metal-catalyzed reactions .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-5-phenylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new substituents at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, NH₂OH·HCl, and various metal catalysts such as Cu(I) and Ru(II). Reaction conditions often involve refluxing in methanol or other solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine hydrate can yield 5-phenylisoxazole-3-carbohydrazide .
Scientific Research Applications
3-Isopropyl-5-phenylisoxazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-phenylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to biological targets based on its chemical structure, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Inferred Properties of Isoxazole Derivatives
Substituent Effects on Physicochemical Properties
- Chlorine in 3-(3-chlorophenyl)-5-ethylisoxazole-4-carboxylic acid () similarly increases acidity and may improve binding to polar biological targets .
- Steric and Lipophilic Effects: The isopropyl group in the target compound introduces steric bulk, which may hinder interactions with enzymes or receptors compared to smaller substituents like ethyl () or methyl () .
Ester vs. Carboxylic Acid Derivatives:
- Ethyl esters () exhibit higher lipophilicity and may act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid .
Biological Activity
3-Isopropyl-5-phenylisoxazole-4-carboxylic acid (IPCA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of IPCA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-Isopropyl-5-phenylisoxazole-4-carboxylic acid is , with a molecular weight of approximately 217.25 g/mol. The compound features an isoxazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₂O₂ |
| Molecular Weight | 217.25 g/mol |
| IUPAC Name | 3-Isopropyl-5-phenylisoxazole-4-carboxylic acid |
The biological activity of IPCA is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to exhibit anti-inflammatory and antitumor properties through the following mechanisms:
- Enzyme Inhibition : IPCA acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins.
- Apoptosis Induction : Studies indicate that IPCA can induce apoptosis in cancer cells by activating caspases and promoting the cleavage of PARP, which are critical markers of programmed cell death.
Biological Activity and Therapeutic Applications
Research indicates that 3-Isopropyl-5-phenylisoxazole-4-carboxylic acid has potential applications in various therapeutic areas:
Anti-inflammatory Activity
In vitro studies have demonstrated that IPCA significantly reduces the production of pro-inflammatory cytokines and mediators. This makes it a candidate for treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune diseases.
Antitumor Activity
Case studies have shown that IPCA exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Case Studies and Research Findings
- Study on Anti-inflammatory Effects : A study conducted on animal models showed that administration of IPCA led to a significant reduction in paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.
- Antitumor Efficacy : In a xenograft model using SCID mice, IPCA was administered at varying doses (5 mg/kg to 20 mg/kg). Results indicated a dose-dependent reduction in tumor size, with significant apoptosis observed in tumor tissues at higher doses.
- Mechanistic Insights : Research utilizing Western blot analysis revealed that treatment with IPCA resulted in increased levels of cleaved caspase-3 and PARP in cancer cells, confirming its role in promoting apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
